molecular formula C6H4F3N3O2 B6160694 3-nitro-2-(trifluoromethyl)pyridin-4-amine CAS No. 1805964-53-7

3-nitro-2-(trifluoromethyl)pyridin-4-amine

Cat. No. B6160694
CAS RN: 1805964-53-7
M. Wt: 207.1
InChI Key:
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Description

“3-nitro-2-(trifluoromethyl)pyridin-4-amine” is a chemical compound that belongs to the class of organic compounds known as trifluoromethylbenzenes . It is a derivative of pyridine, which is a six-membered ring with five carbon atoms and one nitrogen atom . The compound has a molecular weight of 162.11 .


Molecular Structure Analysis

The molecular structure of “3-nitro-2-(trifluoromethyl)pyridin-4-amine” includes a total of 21 bonds. There are 15 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aromatic), 1 nitro group (aromatic), and 1 Pyridine .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 58-62 °C . Its empirical formula is C6H5F3N2 . The compound’s SMILES string is Nc1ccnc(c1)C(F)(F)F, and its InChI key is LYNBZRJTRHTSKI-UHFFFAOYSA-N .

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2, indicating that it is acutely toxic and can cause eye irritation . Its storage class code is 6.1C, which refers to combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

Future Directions

Trifluoromethylpyridines, including “3-nitro-2-(trifluoromethyl)pyridin-4-amine”, are expected to find many novel applications in the future . Their unique properties make them valuable in the development of new agrochemicals, pharmaceuticals, and functional materials .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-nitro-2-(trifluoromethyl)pyridin-4-amine involves the nitration of 2-(trifluoromethyl)pyridine followed by reduction of the nitro group to an amine.", "Starting Materials": [ "2-(trifluoromethyl)pyridine", "Nitric acid", "Sulfuric acid", "Sodium hydroxide", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Step 1: Nitration of 2-(trifluoromethyl)pyridine using nitric acid and sulfuric acid as a catalyst to form 3-nitro-2-(trifluoromethyl)pyridine.", "Step 2: Reduction of the nitro group using hydrogen gas and palladium on carbon as a catalyst to form 3-amino-2-(trifluoromethyl)pyridine.", "Step 3: Conversion of the amino group to an amine using sodium hydroxide to form 3-nitro-2-(trifluoromethyl)pyridin-4-amine." ] }

CAS RN

1805964-53-7

Molecular Formula

C6H4F3N3O2

Molecular Weight

207.1

Purity

95

Origin of Product

United States

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